molecular formula C8H6ClIO2 B8344102 3-Iodo-2-methoxy-benzoyl chloride

3-Iodo-2-methoxy-benzoyl chloride

Cat. No. B8344102
M. Wt: 296.49 g/mol
InChI Key: PUUFMWOMHIVNCX-UHFFFAOYSA-N
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Patent
US08912169B2

Procedure details

To 3-iodo-2-methoxy-benzoic acid (8.29 g, 29.8 mmol) was added thionyl chloride (15 mL). The resulting solution was stirred for 2 minutes then heated to 82° C. and stirred at this temperature for 30 minutes. The solution was then concentrated under reduced pressure to give the title compound. This material was used without further purification.
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:15])=O>>[I:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([Cl:15])=[O:6]

Inputs

Step One
Name
Quantity
8.29 g
Type
reactant
Smiles
IC=1C(=C(C(=O)O)C=CC1)OC
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at this temperature for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
IC=1C(=C(C(=O)Cl)C=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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